(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties and has been extensively studied to understand its synthesis method, mechanism of action, and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one involves the inhibition of various enzymes that are essential for the survival and growth of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. Additionally, this compound has also been shown to inhibit the activity of various kinases, which are enzymes that play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one has been shown to have various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.
Advantages and Limitations for Lab Experiments
The advantages of using (5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one in lab experiments include its unique chemical properties, its potential applications in various fields of scientific research, and its ability to inhibit the activity of various enzymes that are essential for cancer cell survival and growth. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the study of (5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Finally, more research is needed to develop new synthesis methods for this compound that are more efficient and yield higher amounts of the compound.
Synthesis Methods
The synthesis of (5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one involves the reaction of 2-(4-bromoanilino)thiazol-4-one with 4-bromo-5-(4-chlorophenyl)sulfanyl-2-furanmethanol in the presence of a base. The reaction is carried out under specific conditions, and the yield of the compound is dependent on various factors such as reaction time, temperature, and concentration of reagents.
Scientific Research Applications
(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one has been studied extensively for its potential applications in various fields of scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential use as an anticancer agent. Additionally, this compound has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
properties
Product Name |
(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one |
---|---|
Molecular Formula |
C20H11Br2ClN2O2S2 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H11Br2ClN2O2S2/c21-11-1-5-13(6-2-11)24-20-25-18(26)17(29-20)10-14-9-16(22)19(27-14)28-15-7-3-12(23)4-8-15/h1-10H,(H,24,25,26)/b17-10- |
InChI Key |
ALCMWRQADNWETA-YVLHZVERSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC2=NC(=O)/C(=C/C3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)/S2)Br |
SMILES |
C1=CC(=CC=C1NC2=NC(=O)C(=CC3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)S2)Br |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=O)C(=CC3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.